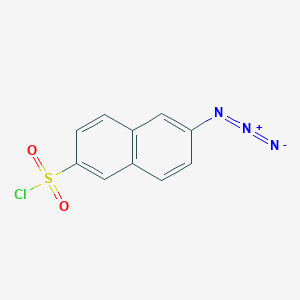
6-Azidonaphthalene-2-sulfonyl chloride
描述
6-Azidonaphthalene-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring an azide (-N₃) substituent at the 6-position of the naphthalene ring. This compound is structurally characterized by its sulfonyl chloride (-SO₂Cl) group at the 2-position, which confers high electrophilicity, and the azide group, which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Primary applications include its use as a bioconjugation reagent for labeling biomolecules (e.g., proteins, nucleic acids) and in the synthesis of fluorescent probes or polymer materials. Its reactivity with alkynes allows for efficient, selective bond formation under mild conditions, making it valuable in chemical biology and materials science.
属性
IUPAC Name |
6-azidonaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-4-2-7-5-9(13-14-12)3-1-8(7)6-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPMNHZIWBMJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azidonaphthalene-2-sulfonyl chloride typically involves the introduction of an azide group to a naphthalene sulfonyl chloride precursor. One common method is the reaction of 6-chloronaphthalene-2-sulfonyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom by the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
化学反应分析
Types of Reactions
6-Azidonaphthalene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in solvents like DMF or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: 6-Aminonaphthalene-2-sulfonyl chloride.
Cycloaddition: Triazole derivatives.
科学研究应用
6-Azidonaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules through azide-alkyne cycloaddition, enabling the study of biological processes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, polymers, and other materials with specific functional properties.
作用机制
The mechanism of action of 6-Azidonaphthalene-2-sulfonyl chloride primarily involves its reactivity due to the presence of the azide and sulfonyl chloride groups. The azide group can participate in nucleophilic substitution and cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile in various chemical transformations. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways, facilitating its use in diverse chemical applications.
相似化合物的比较
6-Isopropoxynaphthalene-2-sulfonyl Chloride
- Substituent : Isopropoxy (-OCH(CH₃)₂) at the 6-position.
- Reactivity : The isopropoxy group is electron-donating, reducing electrophilicity at the sulfonyl chloride compared to the azide variant. This compound is more stable and suited for nucleophilic substitutions (e.g., forming sulfonamides).
- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring steric bulk .
2-Naphthalenesulfonyl Chloride
- Substituent: No functional group at the 6-position.
- Reactivity : Standard sulfonyl chloride reactivity, lacking the azide’s click chemistry utility.
- Applications : Widely used in sulfonamide synthesis and as a crosslinking agent.
Comparative Data Table
Reactivity and Stability
- This compound : Demonstrates rapid kinetics in CuAAC reactions (second-order rate constants >1 M⁻¹s⁻¹), enabling efficient biomolecule labeling. However, it exhibits light sensitivity, with studies showing 50% decomposition under UV light (365 nm) within 24 hours unless stored in amber glass .
- Its bulkier substituent reduces reaction rates in nucleophilic substitutions by ~30% compared to unsubstituted 2-naphthalenesulfonyl chloride.
Commercial Availability and Handling Considerations
- This compound : Available through specialized suppliers (e.g., TCI Chemicals) but requires cold storage (-20°C) and inert handling due to shock sensitivity.
- 6-Isopropoxynaphthalene-2-sulfonyl chloride : Readily accessible via platforms like chemical B2B marketplaces, with bulk pricing ~$120/g .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


